molecular formula C7H15NaO5S B13954080 3-Butyloxy-2-hydroxypropanesulfonic acid, sodium salt CAS No. 58965-16-5

3-Butyloxy-2-hydroxypropanesulfonic acid, sodium salt

Cat. No.: B13954080
CAS No.: 58965-16-5
M. Wt: 234.25 g/mol
InChI Key: OCETZYVXRJCUFB-UHFFFAOYSA-M
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Description

3-Butoxy-2-hydroxy-1-propanesulfonic acid sodium salt is an organic compound with the molecular formula C7H15NaO5S. It is a sodium salt derivative of 3-butoxy-2-hydroxy-1-propanesulfonic acid. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-2-hydroxy-1-propanesulfonic acid sodium salt typically involves the reaction of 3-butoxy-2-hydroxy-1-propanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of 3-butoxy-2-hydroxy-1-propanesulfonic acid sodium salt can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually obtained in the form of a white crystalline powder.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2-hydroxy-1-propanesulfonic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-Butoxy-2-oxo-1-propanesulfonic acid sodium salt.

    Reduction: 3-Butoxy-2-hydroxy-1-propanesulfonate.

    Substitution: Various alkyl or aryl derivatives of 3-butoxy-2-hydroxy-1-propanesulfonic acid sodium salt.

Scientific Research Applications

3-Butoxy-2-hydroxy-1-propanesulfonic acid sodium salt is used in a wide range of scientific research applications, including:

    Chemistry: As a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: In cell culture media to improve cell growth and viability.

    Medicine: As an excipient in pharmaceutical formulations to enhance drug solubility and bioavailability.

    Industry: In the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 3-butoxy-2-hydroxy-1-propanesulfonic acid sodium salt is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The compound can interact with various molecular targets, including cell membranes and proteins, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-propanesulfonic acid sodium salt
  • 2-Hydroxy-1-propanesulfonic acid sodium salt
  • 3-Butoxy-1-propanesulfonic acid sodium salt

Uniqueness

3-Butoxy-2-hydroxy-1-propanesulfonic acid sodium salt is unique due to the presence of both a butoxy group and a hydroxyl group on the propanesulfonic acid backbone. This combination of functional groups imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

58965-16-5

Molecular Formula

C7H15NaO5S

Molecular Weight

234.25 g/mol

IUPAC Name

sodium;3-butoxy-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C7H16O5S.Na/c1-2-3-4-12-5-7(8)6-13(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

OCETZYVXRJCUFB-UHFFFAOYSA-M

Canonical SMILES

CCCCOCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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